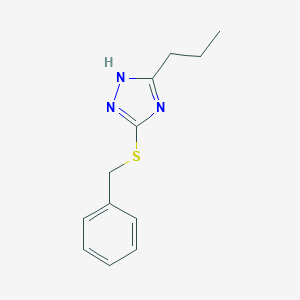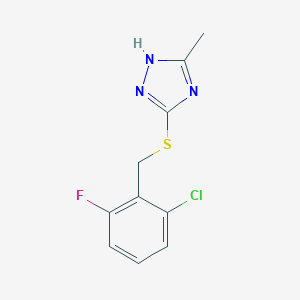![molecular formula C15H24N2O2 B255525 N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide, commonly known as DMAA, is a synthetic compound that has gained popularity in the scientific research community. DMAA is a powerful stimulant that has been used in various research studies to investigate its potential applications in different fields.
作用機序
DMAA is a powerful stimulant that works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, focus, and energy levels. DMAA also acts as a vasoconstrictor, which can lead to increased blood pressure and heart rate.
Biochemical and Physiological Effects:
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glucose and fatty acids in the blood, which can lead to increased energy levels. DMAA has also been shown to increase the levels of adrenaline and noradrenaline, which can lead to increased heart rate and blood pressure. In addition, DMAA has been shown to increase the levels of dopamine, which can lead to increased feelings of pleasure and reward.
実験室実験の利点と制限
DMAA has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of increased energy and focus on various physiological and biochemical processes. DMAA is also relatively easy to synthesize, making it readily available for use in research studies. However, DMAA also has several limitations. It is a powerful stimulant that can have potentially harmful effects on the cardiovascular system. In addition, DMAA is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for the use of DMAA in scientific research. One area of interest is the potential use of DMAA as a treatment for cognitive disorders such as Alzheimer's disease. DMAA has been shown to increase the levels of neurotransmitters that are important for cognitive function, and further research is needed to investigate its potential therapeutic effects. Another area of interest is the use of DMAA as a performance-enhancing drug. While DMAA is a controlled substance, it is still used by some athletes and bodybuilders as a way to increase energy and focus during workouts. Further research is needed to investigate the potential benefits and risks of using DMAA in this way. Finally, there is potential for the development of new drugs based on the structure of DMAA. By modifying the structure of DMAA, it may be possible to create new drugs with improved therapeutic effects and fewer side effects.
合成法
DMAA is synthesized by reacting 4-isopropylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethylamine to form DMAA. The synthesis of DMAA is a complex process that requires careful handling of chemicals and precise reaction conditions.
科学的研究の応用
DMAA has been used in various scientific research studies due to its potential applications in different fields. It has been investigated for its use as a performance-enhancing drug, as an appetite suppressant, and as a potential treatment for attention deficit hyperactivity disorder (ADHD). DMAA has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
特性
製品名 |
N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C15H24N2O2/c1-12(2)13-5-7-14(8-6-13)19-11-15(18)16-9-10-17(3)4/h5-8,12H,9-11H2,1-4H3,(H,16,18) |
InChIキー |
AGJXGIUTYLPCEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN(C)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)

